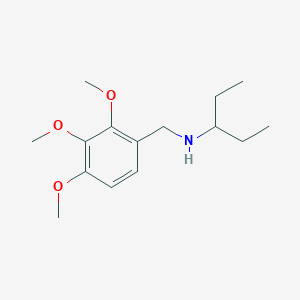

N-(2,3,4-trimethoxybenzyl)pentan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex amines like N-(2,3,4-trimethoxybenzyl)pentan-3-amine involves innovative strategies to introduce functional groups and build the carbon framework efficiently. A relevant method is the aminoalkylation of [1.1.1]propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines through sequential addition of magnesium amides and alkyl electrophiles under mild conditions, highlighting a versatile approach for constructing amines with intricate structures (Hughes et al., 2019).

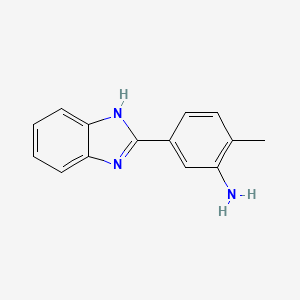

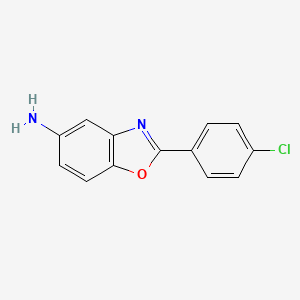

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,3,4-trimethoxybenzyl)pentan-3-amine often showcases interesting features such as conformational chirality. A study compared the molecular structures of related amines, demonstrating the influence of different substituents on the molecular conformation and highlighting the role of hydrogen bonding and π-π stacking interactions in the crystalline state (Garay et al., 2014).

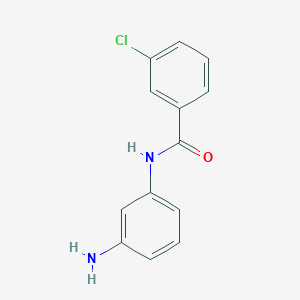

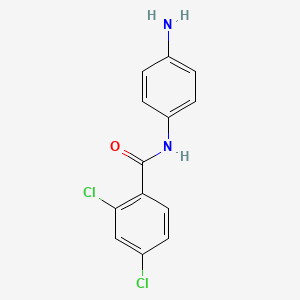

Chemical Reactions and Properties

The chemical reactivity of N-(2,3,4-trimethoxybenzyl)pentan-3-amine and its derivatives can be quite diverse. For instance, the study of the electrochemical synthesis of metal complexes using similar ligands shows how variations in the ligand structure can significantly affect the properties and reactivity of the resulting complexes, offering insights into the tailored synthesis of materials with desired chemical properties (Labisbal et al., 2009).

Physical Properties Analysis

The physical properties of organic compounds like N-(2,3,4-trimethoxybenzyl)pentan-3-amine, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research on similar compounds has shed light on how structural elements such as methyl and methoxy groups influence these properties, providing a foundation for predicting the behavior of N-(2,3,4-trimethoxybenzyl)pentan-3-amine in different environments (Kawato et al., 1975).

Chemical Properties Analysis

The chemical properties of N-(2,3,4-trimethoxybenzyl)pentan-3-amine, such as its reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming derivatives, are key for its application in synthesis and material science. Studies on the synthesis of pentane amino derivatives illustrate the methodology for functionalizing compounds to enhance their utility and performance in specific applications, such as bactericides and anticorrosive agents (Talybov et al., 2010).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(2,3,4-trimethoxybenzyl)pentan-3-amine and its derivatives have been investigated for their role in corrosion inhibition. Negm et al. (2012) studied various N,N-pentane diylidenedipyridin-4-amines, including derivatives similar to N-(2,3,4-trimethoxybenzyl)pentan-3-amine, and found them effective as inhibitors for the corrosion reaction of carbon steel in an acidic environment. These inhibitors demonstrated mixed-type inhibitory behaviors and followed Langmuir adsorption isotherm (Negm, Badr, Aiad, Zaki, & Said, 2012).

Medicinal Chemistry

The compound has been noted for its importance in medicinal chemistry, particularly as a moiety in various chemical structures. Goh et al. (2014) described the synthetic exploration of bicyclo[1.1.1]pentan-1-amine, a compound structurally related to N-(2,3,4-trimethoxybenzyl)pentan-3-amine, highlighting its significance in the field of medicinal chemistry (Goh et al., 2014).

Synthesis and Structural Studies

The compound and its derivatives have been the subject of various synthetic and structural studies. For instance, the synthesis of enantiopure aminopiperidines from aminodiepoxides derived from serine, as described by Concellón et al. (2008), involves compounds structurally related to N-(2,3,4-trimethoxybenzyl)pentan-3-amine. This research contributes to the understanding of regioselective transformations in organic synthesis (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).

Catalysis and Polymerization

In the field of catalysis and polymerization, the compound's derivatives have been studied for their potential applications. Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which are structurally related, via sequential addition of magnesium amides and alkyl electrophiles, highlighting the potential of these compounds in polymerization processes (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Encapsulation Studies

The compound's derivatives have also been studied for encapsulation purposes. Lakshminarayanan et al. (2007) explored pentafluorophenyl-substituted tripodal amine receptors, structurally similar to N-(2,3,4-trimethoxybenzyl)pentan-3-amine, for encapsulating halides, showing the potential of these compounds in molecular recognition and encapsulation (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).

Other Applications

Further research into this compound has explored its applications in synthesis, material science, and chemical reactions. For instance, the synthesis of aminomethyloxy derivatives as discussed by Dzhafarov et al. (2010), demonstrates the versatility of compounds structurally related to N-(2,3,4-trimethoxybenzyl)pentan-3-amine in producing useful chemical derivatives (Dzhafarov, Mamedbeili, Kyazimova, Gasanov, & Suleimanova, 2010).

Propiedades

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXLXZPHYLETK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354508 |

Source

|

| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

CAS RN |

355816-06-7 |

Source

|

| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.